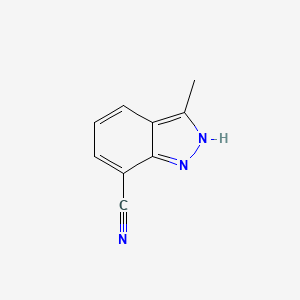
3-メチル-1H-インダゾール-7-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1H-indazole-7-carbonitrile is a compound that falls under the category of indazole-containing heterocyclic compounds . Indazole compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazole compounds can undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学的研究の応用
医薬用途
インダゾール含有複素環式化合物は、さまざまな医薬用途があります。 これらは、降圧剤、抗癌剤、抗うつ剤、抗炎症剤、および抗菌剤として使用されます 。 たとえば、一連の新しい3-アミノ-N-フェニル-1H-インダゾール-1-カルボキサミドが合成され、60種類の臨床的に分離されたヒト癌細胞株に対するin vitroにおける抗腫瘍活性について評価されました .
合成戦略
インダゾールは、遷移金属触媒反応、還元的環化反応、および触媒や溶媒を使用せずにC–N結合とN–N結合を連続的に形成することにより2H-インダゾールを合成するなど、さまざまな戦略を使用して合成されます .
ホスホイノシチド3キナーゼδの阻害剤
インダゾールは、呼吸器疾患の治療のためのホスホイノシチド3キナーゼδの選択的阻害剤として使用できます .
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を含むさまざまな生物活性を持っています 。 たとえば、6-アミノ-4-置換アルキル-1H-インダゾール-2-置換カルボン酸エステル誘導体が調製され、抗ウイルス剤として報告されました .
抗炎症活性
インドール誘導体は、抗炎症活性も示します 。これは、炎症を特徴とする状態の治療に役立ちます。
抗酸化活性
インドール誘導体は、抗酸化活性を持っていることがわかりました 。これは、フリーラジカルと呼ばれる有害な分子によって引き起こされる損傷から身体を保護するのに役立ちます。
抗菌活性
インドール誘導体は、抗菌活性を示しています 。これは、さまざまな種類の感染症と戦うのに役立ちます。
抗糖尿病活性
インドール誘導体は、抗糖尿病活性を持っていることがわかりました 。これは、糖尿病の治療に使用できる可能性があります。
将来の方向性
Indazole compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of 3-methyl-1H-indazole-7-carbonitrile and similar compounds will continue to be a topic of interest in the future.
作用機序
Target of Action
It is known that indazole derivatives, which include 3-methyl-1h-indazole-7-carbonitrile, have a broad range of biological properties . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure, a related compound, is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
It is known that indazole derivatives have diverse biological activities . For instance, they have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Pharmacokinetics
It is known that indazole derivatives are important building blocks for some bioactive natural products and preclinical/clinical drugs .
Result of Action
It is known that indazole derivatives have diverse biological activities . For instance, they have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the planarity of the heterocyclic ring, various side chain substitutions of different lengths, and positional functionalization can lead to a variety of derivatives by the indazole moiety .
生化学分析
Biochemical Properties
3-methyl-1H-indazole-7-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 3-methyl-1H-indazole-7-carbonitrile interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that 3-methyl-1H-indazole-7-carbonitrile may have potential therapeutic applications in treating inflammatory and degenerative diseases.
Cellular Effects
3-methyl-1H-indazole-7-carbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage explants . This inhibition suggests that 3-methyl-1H-indazole-7-carbonitrile may play a role in modulating inflammatory responses at the cellular level. Furthermore, its interaction with MMP-13 indicates a potential impact on cellular metabolism and extracellular matrix remodeling.
Molecular Mechanism
The molecular mechanism of 3-methyl-1H-indazole-7-carbonitrile involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. By binding to the active site of COX-2, 3-methyl-1H-indazole-7-carbonitrile inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators . Additionally, its interaction with MMP-13 suggests that it may inhibit the enzyme’s activity, thereby preventing the degradation of extracellular matrix components . These molecular interactions highlight the potential of 3-methyl-1H-indazole-7-carbonitrile as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-1H-indazole-7-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-methyl-1H-indazole-7-carbonitrile remains stable under specific conditions, allowing for prolonged observation of its effects . Long-term exposure to 3-methyl-1H-indazole-7-carbonitrile has been associated with sustained inhibition of inflammatory mediators and extracellular matrix degradation, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-methyl-1H-indazole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, 3-methyl-1H-indazole-7-carbonitrile may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
3-methyl-1H-indazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 3-methyl-1H-indazole-7-carbonitrile, affecting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3-methyl-1H-indazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various tissues . Transporters such as P-glycoprotein may influence the distribution of 3-methyl-1H-indazole-7-carbonitrile, affecting its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-methyl-1H-indazole-7-carbonitrile plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-methyl-1H-indazole-7-carbonitrile may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Investigating the subcellular localization of 3-methyl-1H-indazole-7-carbonitrile provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-methyl-2H-indazole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIAUGIKYWWOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

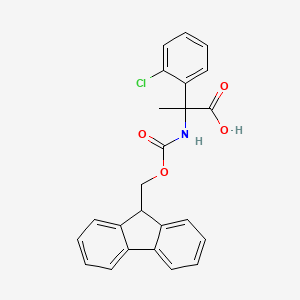

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)
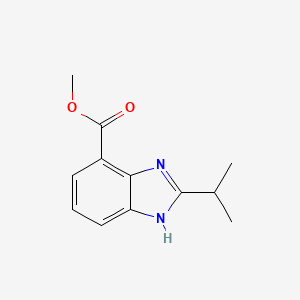
![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)
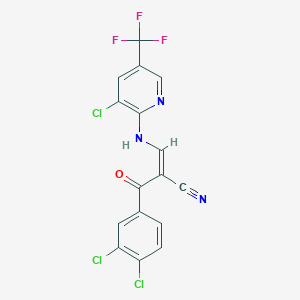
![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)

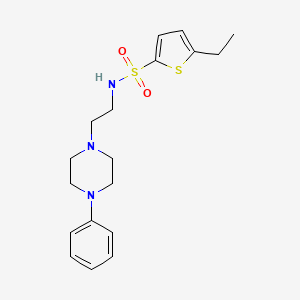

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)
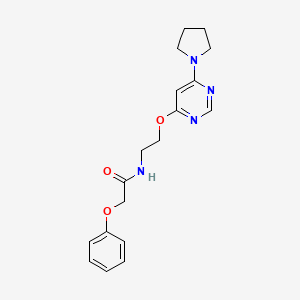
![1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone](/img/structure/B2557602.png)
